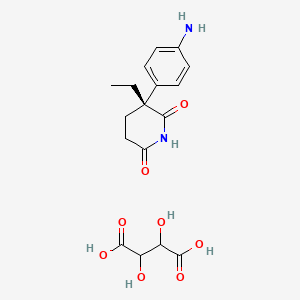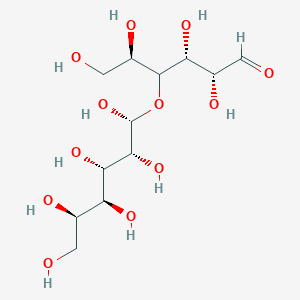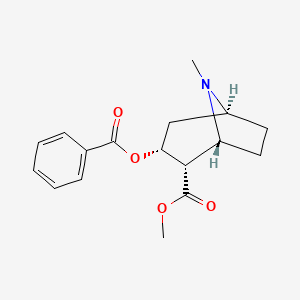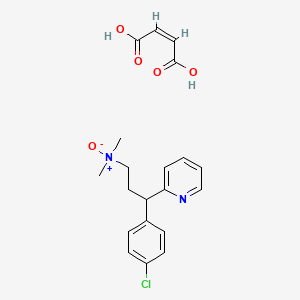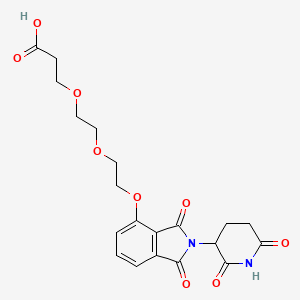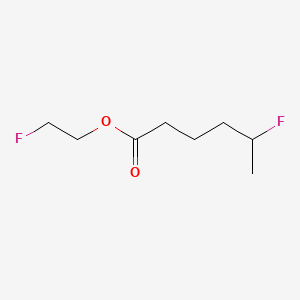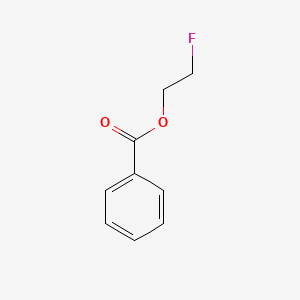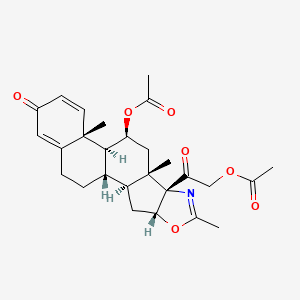
Deflazacort Impurity C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deflazacort Impurity C, also known as (11beta,16beta)-11,21-Bis(acetyloxy)-2’-methyl-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is a chemical compound with the molecular formula C27H33NO7 and a molecular weight of 483.60 g/mol . It is an impurity associated with the corticosteroid deflazacort, which is used for its anti-inflammatory and immunosuppressive properties .
準備方法
The preparation of Deflazacort Impurity C involves multiple synthetic routes and reaction conditions. One method includes a series of chemical synthesis reactions such as elimination, cyanohydrin formation, silanization, transposition esterification, and cyclization . These reactions are carried out under mild conditions using easily obtained raw materials, making the process relatively simple and low in pollution . Industrial production methods often involve similar steps but are optimized for large-scale manufacturing to ensure consistency and quality .
化学反応の分析
Deflazacort Impurity C undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include methanol as a solvent and UV spectrophotometry for analysis . Major products formed from these reactions include various derivatives of the original compound, which can be analyzed for their purity and efficacy .
科学的研究の応用
Deflazacort Impurity C has several scientific research applications:
作用機序
The mechanism of action of Deflazacort Impurity C involves its interaction with glucocorticoid receptors. Upon administration, it is deacetylated to form the active metabolite, 21-desacetyl deflazacort . This metabolite binds to glucocorticoid receptors, exerting anti-inflammatory and immunosuppressive effects by modulating the expression of specific genes involved in inflammation and immune response . The exact molecular targets and pathways involved are still under investigation, but it is known to influence various cellular processes .
類似化合物との比較
Deflazacort Impurity C can be compared with other corticosteroid impurities and metabolites, such as:
Prednisolone: A corticosteroid with similar anti-inflammatory properties but different metabolic pathways.
Hydrocortisone: Another corticosteroid with a broader range of applications but lower potency.
Methylprednisolone: A corticosteroid with higher potency but different side effect profiles.
This compound is unique due to its specific chemical structure and the resulting pharmacokinetic and pharmacodynamic properties . It offers a favorable safety profile and is less likely to cause certain side effects compared to other corticosteroids .
特性
分子式 |
C27H33NO7 |
|---|---|
分子量 |
483.6 g/mol |
IUPAC名 |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-acetyloxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H33NO7/c1-14-28-27(22(32)13-33-15(2)29)23(34-14)11-20-19-7-6-17-10-18(31)8-9-25(17,4)24(19)21(35-16(3)30)12-26(20,27)5/h8-10,19-21,23-24H,6-7,11-13H2,1-5H3/t19-,20-,21-,23+,24+,25-,26-,27+/m0/s1 |
InChIキー |
FQQKLFSLSCOADB-NBZCPFCYSA-N |
異性体SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)OC(=O)C)C)C(=O)COC(=O)C |
正規SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)OC(=O)C)C)C(=O)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


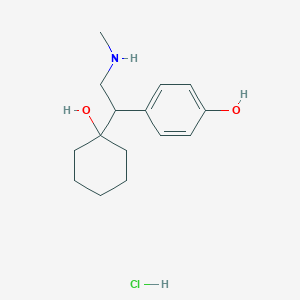
![5-(hydroxymethyl)-2-methyl-4-{(E)-[(4-methylphenyl)imino]methyl}pyridin-3-ol](/img/structure/B15289862.png)
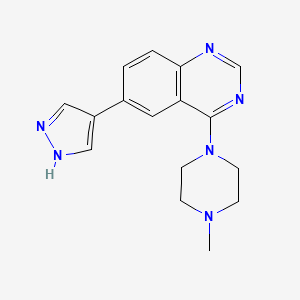
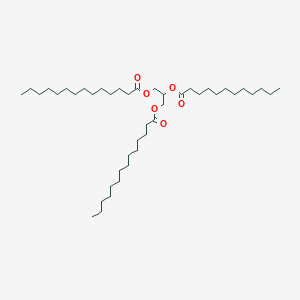
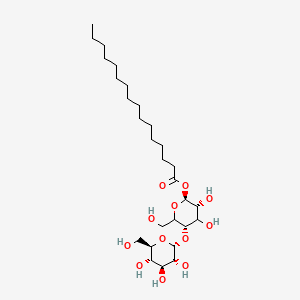
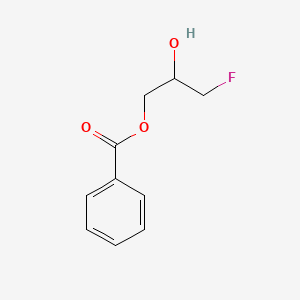
![2-[5-(1-Oxidopyridin-1-ium-2-yl)-2-oxo-1-phenylpyridin-3-yl]benzonitrile](/img/structure/B15289885.png)
